

In-Depth Structural Analysis of 4-Amino-2methylquinoline: A Technical Guide

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Compound of Interest		
Compound Name:	4-Aminoquinaldine	
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This technical guide provides a comprehensive structural analysis of 4-Amino-2-methylquinoline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines the key structural features, spectroscopic properties, and relevant biological pathways associated with this compound, supported by experimental data and methodologies.

Molecular Structure and Crystallographic Data

4-Amino-2-methylquinoline, also known as **4-aminoquinaldine**, is a quinoline derivative with an amino group at the 4-position and a methyl group at the 2-position. Its structure has been elucidated through single-crystal X-ray diffraction of its monohydrate form. The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amino group, the quinoline nitrogen, and the water molecule.[1]

Crystallographic Data

The crystallographic data for 4-Amino-2-methylquinoline monohydrate provides precise information on the solid-state conformation and packing of the molecule.



Parameter	Value
Chemical Formula	C10H10N2·H2O
Molecular Weight	176.22 g/mol
Crystal System	Orthorhombic
a	4.7432 (8) Å
b	13.9070 (13) Å
С	14.5129 (16) Å
Volume	957.3 (2) Å ³
Z	4
Radiation	Μο Κα
Temperature	298 (2) K

Data sourced from reference[1]

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the molecular structure of 4-Amino-2-methylquinoline and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
Data not available	-	-

¹³C NMR Spectral Data



Chemical Shift (ppm)	Assignment
Data not available	-

Note: Specific, experimentally derived and assigned chemical shifts and coupling constants for 4-Amino-2-methylquinoline were not available in the searched literature. The tables are provided as a template for experimental data.

Vibrational Spectroscopy (FTIR and FT-Raman)

The Fourier Transform Infrared (FTIR) and FT-Raman spectra reveal the characteristic vibrational modes of the functional groups present in 4-Amino-2-methylquinoline. The experimental vibrational frequencies show good agreement with theoretical wavenumbers calculated by ab initio and DFT methods.[2]

Key FTIR and FT-Raman Vibrational Frequencies

Wavenumber (cm ^{−1})	Assignment	
3445 (FTIR)	NH ₂ asymmetric stretching	
3320 (FTIR)	NH₂ symmetric stretching	
3065 (FT-Raman)	C-H stretching (aromatic)	
2925 (FT-Raman)	C-H stretching (methyl)	
1625 (FTIR)	NH ₂ scissoring	
1595 (FT-Raman)	C=C stretching (quinoline)	
1375 (FTIR)	CH₃ symmetric bending	
1270 (FTIR)	C-N stretching	

Data compiled from reference[2]

Mass Spectrometry



Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 4-Amino-2-methylquinoline.

Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
158	100	[M]+
130	~50	[M-C ₂ H ₄] ⁺
157	~40	[M-H]+

Data interpreted from NIST Mass Spectrometry Data Center via PubChem.[3]

Experimental Protocols Synthesis of 4-Amino-2-methylquinoline (Representative Method)

This protocol is a representative method for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution.

Materials:

- · 4-Chloro-2-methylquinoline
- Ammonia (aqueous solution, 28-30%)
- Ethanol
- · Round-bottom flask
- Reflux condenser
- · Heating mantle
- Magnetic stirrer



- Rotary evaporator
- · Beakers, graduated cylinders, and other standard laboratory glassware
- Silica gel for column chromatography
- Eluent (e.g., ethyl acetate/hexane mixture)

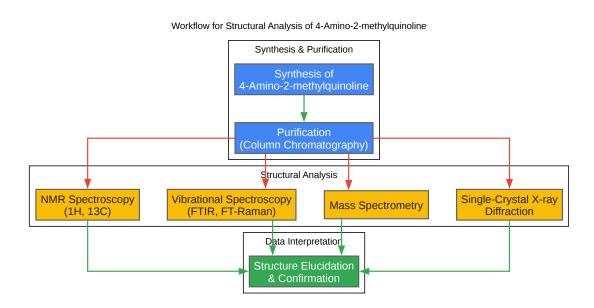
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4chloro-2-methylquinoline in ethanol.
- Add an excess of aqueous ammonia solution to the flask.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and any inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 4-Amino-2-methylquinoline.

Spectroscopic and Crystallographic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of 4-Amino-2-methylquinoline.





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Caption: Workflow for the synthesis, purification, and structural analysis of 4-Amino-2-methylquinoline.

Detailed Experimental Protocols

FTIR Spectroscopy: The FTIR spectrum of solid 4-Amino-2-methylquinoline is recorded using a Bruker IFS 66V spectrometer.[4] A small amount of the finely ground sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.



¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is prepared by dissolving approximately 10-20 mg of 4-Amino-2-methylquinoline in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

X-ray Crystallography: Single crystals of 4-Amino-2-methylquinoline monohydrate suitable for X-ray diffraction are grown by slow evaporation of a solvent. A suitable crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature (e.g., 298 K) using Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

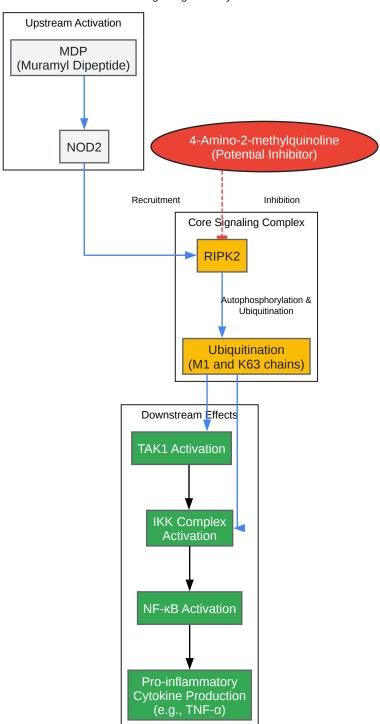
Biological Significance and Signaling Pathways

4-Aminoquinoline derivatives are known for their wide range of biological activities, including anticancer and anti-inflammatory properties. One of the key targets for some 4-aminoquinoline derivatives is the Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator in the NOD signaling pathway, which plays a significant role in the innate immune response.

Inhibition of the RIPK2 Signaling Pathway

The following diagram illustrates the role of RIPK2 in the NOD2 signaling pathway and the potential point of inhibition by 4-aminoquinoline derivatives.





NOD2-RIPK2 Signaling Pathway and Inhibition

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Caption: The NOD2 signaling pathway, highlighting the central role of RIPK2 and its potential inhibition by 4-aminoquinoline derivatives.

This guide provides a foundational understanding of the structural and analytical aspects of 4-Amino-2-methylquinoline. Further research into its biological activities and mechanism of action will be crucial for its development as a therapeutic agent or functional material.

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References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-A" by N. PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]
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